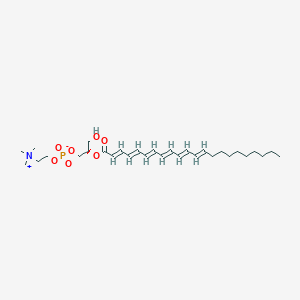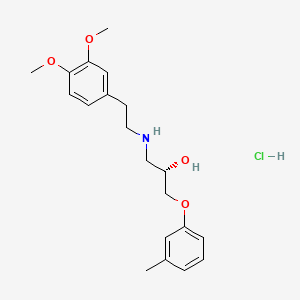![molecular formula C₂₇H₄₄O₃Si B1147242 Acétate de [(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(diméthyl)silyl]oxy-10,13-diméthyl-2,3,4,7,8,9,11,12,16,17-décahydro-1H-cyclopenta[a]phénanthrène-3-yl] CAS No. 61252-31-1](/img/structure/B1147242.png)
Acétate de [(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(diméthyl)silyl]oxy-10,13-diméthyl-2,3,4,7,8,9,11,12,16,17-décahydro-1H-cyclopenta[a]phénanthrène-3-yl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is a synthetic steroid derivative. It is characterized by its complex molecular structure, which includes an acetyl group at the 3-O position and a tert-butyldimethylsilyl group at the 17-O position. This compound is often used in biochemical research and has applications in various scientific fields.
Applications De Recherche Scientifique
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of hormonal disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol typically involves multiple steps. The starting material is usually a steroid backbone, which undergoes a series of chemical reactions to introduce the acetyl and tert-butyldimethylsilyl groups. Common reagents used in these reactions include acetic anhydride for acetylation and tert-butyldimethylsilyl chloride for silylation. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Mécanisme D'action
The mechanism of action of 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific molecular targets, such as steroid receptors. The acetyl and silyl groups may influence the compound’s binding affinity and selectivity, affecting its biological activity. The pathways involved can include modulation of gene expression and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-O-Acetyl-17-O-trimethylsilyl 5,14-Androstadiene-3beta,17beta-diol
- 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3alpha,17alpha-diol
Uniqueness
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it valuable in research and potential therapeutic applications.
Propriétés
IUPAC Name |
[(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3Si/c1-18(28)29-20-13-15-26(5)19(17-20)9-10-21-22-11-12-24(27(22,6)16-14-23(21)26)30-31(7,8)25(2,3)4/h9,11,20-21,23-24H,10,12-17H2,1-8H3/t20-,21+,23+,24+,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFHJOVTZWTAMR-OSJZSDDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746923 |
Source


|
| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61252-31-1 |
Source


|
| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanone, 1-[2-(1-propenyl)-1-cyclohexen-1-yl]-, (Z)- (9CI)](/img/new.no-structure.jpg)


![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)

